Methyl 3-(azidomethyl)benzoate
CAS No.:
Cat. No.: VC14422786
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9N3O2 |
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Molecular Weight | 191.19 g/mol |
IUPAC Name | methyl 3-(azidomethyl)benzoate |
Standard InChI | InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-3-7(5-8)6-11-12-10/h2-5H,6H2,1H3 |
Standard InChI Key | GODLXLJGPJGHMO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=CC(=C1)CN=[N+]=[N-] |
Introduction
Structural and Chemical Properties of Methyl 3-(Azidomethyl)benzoate
Methyl 3-(azidomethyl)benzoate belongs to the class of benzoate esters with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . The azidomethyl group (-CH₂N₃) at the meta position introduces significant reactivity, particularly in cycloaddition reactions. Key physicochemical parameters are summarized below:
Property | Value |
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CAS Number | 180863-54-1 |
Molecular Formula | C₉H₉N₃O₂ |
Molecular Weight | 191.19 g/mol |
Exact Mass | 191.069 Da |
Topological Polar Surface Area | 76.05 Ų |
LogP (Octanol-Water) | 1.74 |
Synthetic Routes and Methodological Insights
Analogy to Cyanomethyl Derivatives
While direct synthesis protocols for methyl 3-(azidomethyl)benzoate are sparsely documented, analogous pathways for related compounds provide a foundational framework. For instance, CN105130846A details the synthesis of methyl 3-(cyanomethyl)benzoate, which involves:
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Acylation: Reaction of m-toluic acid with thionyl chloride to form m-toluoyl chloride .
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Chlorination: Treatment with liquid chlorine to yield m-chloromethylbenzoyl chloride .
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Esterification: Methanol-mediated esterification to produce methyl m-chloromethylbenzoate .
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Cyanidation: Substitution of chloride with cyanide using sodium cyanide .
Adapting this route, the azidomethyl derivative could be synthesized by replacing sodium cyanide with sodium azide (NaN₃) in the final step. This nucleophilic substitution would leverage the chloride intermediate’s reactivity, yielding the desired azide .
Optimization Challenges
Key challenges in this adaptation include:
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Reaction Temperature: Azide substitutions typically require controlled conditions (40–60°C) to avoid explosive side reactions.
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) may enhance NaN₃ solubility and reaction efficiency.
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Byproduct Management: HCl gas generated during substitution necessitates scrubbing systems, as noted in the patent’s handling of SO₂ and HCl .
Functional Group Reactivity and Applications
Click Chemistry Applications
The azidomethyl group enables participation in CuAAC reactions, forming stable 1,2,3-triazole linkages with alkynes. This reactivity is pivotal in:
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Bioconjugation: Labeling biomolecules (e.g., proteins, DNA) for diagnostic assays.
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Polymer Crosslinking: Creating hydrogels with tunable mechanical properties .
Pharmaceutical Intermediates
Methyl 3-(azidomethyl)benzoate may serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). For example, nitration of methyl benzoate derivatives (as demonstrated in RSC Education’s nitration protocol) highlights the regioselectivity of electrophilic substitutions on aromatic esters . Introducing azide groups could facilitate further functionalization via reduction to amines or photolytic decomposition.
Future Research Directions
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Thermal Stability Studies: Differential scanning calorimetry (DSC) to assess decomposition thresholds.
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Solubility Profiling: Systematic evaluation in common organic solvents (e.g., ethanol, acetone).
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Biological Activity Screening: Investigating antimicrobial or anticancer potential in vitro.
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